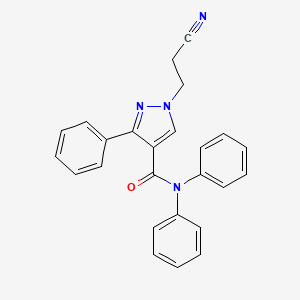![molecular formula C18H30F3N3O2 B5220037 1-ethyl-4-{3-[1-(4,4,4-trifluorobutanoyl)-4-piperidinyl]propanoyl}piperazine](/img/structure/B5220037.png)
1-ethyl-4-{3-[1-(4,4,4-trifluorobutanoyl)-4-piperidinyl]propanoyl}piperazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-ethyl-4-{3-[1-(4,4,4-trifluorobutanoyl)-4-piperidinyl]propanoyl}piperazine, also known as TFP, is a chemical compound that has been extensively studied in scientific research. This molecule belongs to the class of piperazine derivatives and is commonly used in biochemical and physiological studies due to its unique properties.
Mechanism of Action
1-ethyl-4-{3-[1-(4,4,4-trifluorobutanoyl)-4-piperidinyl]propanoyl}piperazine selectively binds to the dopamine D3 receptor, which is a G-protein-coupled receptor. This receptor is primarily located in the mesolimbic pathway, which is involved in reward, motivation, and addiction. This compound acts as an antagonist at the dopamine D3 receptor, which blocks the effects of dopamine at this receptor. This leads to a decrease in drug-seeking behavior and relapse in addiction.
Biochemical and Physiological Effects
This compound has been shown to have several biochemical and physiological effects. In studies involving animal models, this compound has been shown to decrease drug-seeking behavior and relapse in addiction. Additionally, this compound has been shown to decrease the reinforcing effects of drugs of abuse, including cocaine and methamphetamine. This compound has also been shown to decrease the locomotor activity of animals, indicating a decrease in overall activity.
Advantages and Limitations for Lab Experiments
1-ethyl-4-{3-[1-(4,4,4-trifluorobutanoyl)-4-piperidinyl]propanoyl}piperazine has several advantages for lab experiments. It is a selective dopamine D3 receptor antagonist, which allows for the investigation of the role of this receptor in various neurological disorders. Additionally, this compound has been extensively studied, and its mechanism of action is well understood. However, this compound has some limitations for lab experiments. It is a synthetic compound, which may limit its applicability to studies involving natural compounds. Additionally, this compound has a relatively short half-life, which may limit its use in long-term studies.
Future Directions
There are several future directions for research involving 1-ethyl-4-{3-[1-(4,4,4-trifluorobutanoyl)-4-piperidinyl]propanoyl}piperazine. One direction is the investigation of the effects of this compound on other neurological disorders, including depression and anxiety. Additionally, this compound could be used in studies involving the dopamine D3 receptor in non-human primates to better understand the role of this receptor in human neurological disorders. Finally, this compound could be used in studies investigating the effects of other dopamine receptor antagonists on drug-seeking behavior and relapse.
Conclusion
In conclusion, this compound is a chemical compound that has been extensively studied in scientific research due to its ability to selectively bind to the dopamine D3 receptor. This compound has been used in various studies to investigate the role of the dopamine D3 receptor in neurological disorders, including addiction, schizophrenia, and Parkinson's disease. This compound has several advantages for lab experiments, including its selectivity and well-understood mechanism of action. However, this compound also has some limitations, including its synthetic nature and short half-life. There are several future directions for research involving this compound, including the investigation of its effects on other neurological disorders and the use of this compound in non-human primate studies.
Synthesis Methods
The synthesis of 1-ethyl-4-{3-[1-(4,4,4-trifluorobutanoyl)-4-piperidinyl]propanoyl}piperazine involves the reaction of 4-piperidone with 4,4,4-trifluorobutyryl chloride to form 4-(4,4,4-trifluorobutanoyl)-4-piperidinol. This intermediate is then reacted with 3-(1-ethyl-1-piperazinyl)propanoic acid to form the final product, this compound.
Scientific Research Applications
1-ethyl-4-{3-[1-(4,4,4-trifluorobutanoyl)-4-piperidinyl]propanoyl}piperazine has been extensively used in scientific research due to its ability to selectively bind to the dopamine D3 receptor. This receptor is involved in several neurological disorders, including addiction, schizophrenia, and Parkinson's disease. This compound has been used in various studies to investigate the role of the dopamine D3 receptor in these disorders. Additionally, this compound has been used in studies to investigate the effects of dopamine D3 receptor antagonists on drug-seeking behavior and relapse.
properties
IUPAC Name |
1-[4-[3-(4-ethylpiperazin-1-yl)-3-oxopropyl]piperidin-1-yl]-4,4,4-trifluorobutan-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H30F3N3O2/c1-2-22-11-13-24(14-12-22)16(25)4-3-15-6-9-23(10-7-15)17(26)5-8-18(19,20)21/h15H,2-14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OGSJBVQSODVJFL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(CC1)C(=O)CCC2CCN(CC2)C(=O)CCC(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H30F3N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![ethyl 2-[(2-chloro-4-methylbenzoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B5219964.png)


![1-{2-[3-(3-ethoxyphenoxy)propoxy]phenyl}ethanone](/img/structure/B5219982.png)
![N-[(6-fluoro-1H-benzimidazol-2-yl)methyl]-1-(3-methoxybenzyl)-N-methyl-6-oxo-3-piperidinecarboxamide](/img/structure/B5219990.png)
![1-[(5-ethyl-2-furyl)methyl]-N-(3'-methoxy-2-biphenylyl)-4-piperidinecarboxamide](/img/structure/B5219997.png)
![5-[4-(benzyloxy)-3,5-dichlorobenzylidene]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5220005.png)
![4-[1-(hydroxymethyl)-3,5-dioxo-10-oxa-4-azatricyclo[5.2.1.0~2,6~]dec-8-en-4-yl]phenyl acetate](/img/structure/B5220007.png)

![3-chloro-4-ethoxy-N-({[4-(5-ethyl-1,3-benzoxazol-2-yl)phenyl]amino}carbonothioyl)benzamide](/img/structure/B5220016.png)

![N-({2-[cyclohexyl(methyl)amino]-3-pyridinyl}methyl)nicotinamide 1-oxide](/img/structure/B5220047.png)
![1-{2-[2-(3-bromophenoxy)ethoxy]ethoxy}-2-methoxybenzene](/img/structure/B5220048.png)
